2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide
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Overview
Description
2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the fluorophenoxy group: This step usually involves nucleophilic substitution reactions where a fluorophenol reacts with a suitable leaving group.
Formation of the butanamide linkage: This can be done by coupling the oxadiazole intermediate with a butanoyl chloride or similar reagent under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This can result in the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide
- 2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide
- 2-(4-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide
Uniqueness
The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H16FN3O3 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide |
InChI |
InChI=1S/C18H16FN3O3/c1-2-15(24-14-10-8-13(19)9-11-14)16(23)20-18-21-17(25-22-18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,20,22,23) |
InChI Key |
NFKGONVPQCFRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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